Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate
Overview
Description
Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its structural versatility and functional groups that can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate typically involves the following steps:
Protection of the amine group: The starting material, 4-aminobutylpiperazine, is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to protect the amine group, forming tert-butoxycarbonyl (Boc)-protected 4-aminobutylpiperazine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.
Types of Reactions:
Substitution Reactions: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, such as aryl halides, using palladium-catalyzed cross-coupling techniques.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products:
Substitution: Various benzyl derivatives depending on the nucleophile used.
Deprotection: 4-(4-aminobutyl)piperazine-1-carboxylate.
Coupling: Aryl-substituted piperazine derivatives.
Scientific Research Applications
Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate is widely used in scientific research due to its versatile functional groups:
Mechanism of Action
The mechanism of action of Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate depends on its application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations and is removed under specific conditions to release the active compound . The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Comparison:
- Structural Differences: While Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate contains a benzyl group, similar compounds may have different substituents such as ethoxy or hydrazino groups .
- Functional Group Variations: The presence of different functional groups can influence the reactivity and application of these compounds. For example, the hydrazino derivative may be more reactive in certain coupling reactions compared to the benzyl derivative .
- Applications: The unique combination of the benzyl and tert-butoxycarbonyl groups in this compound makes it particularly useful in medicinal chemistry for the synthesis of drug candidates .
Properties
IUPAC Name |
benzyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-21(2,3)28-19(25)22-11-7-8-12-23-13-15-24(16-14-23)20(26)27-17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREBPDZGWHKKGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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